molecular formula C16H24ClN3O3 B14654283 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride CAS No. 50978-51-3

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride

Cat. No.: B14654283
CAS No.: 50978-51-3
M. Wt: 341.83 g/mol
InChI Key: IOERYPUKWNPSRL-UHFFFAOYSA-M
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Description

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is an organic compound that features a diazonium group attached to a benzene ring, which is further substituted with morpholine and dipropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride typically involves the diazotization of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine. The process begins with the preparation of the amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the diazotization process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products

    Substitution: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzene derivatives.

    Coupling: Formation of azo compounds with extended conjugation.

    Reduction: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine.

Scientific Research Applications

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes and pigments through azo coupling reactions.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways depend on the specific reactions it participates in, such as forming covalent bonds with nucleophiles or coupling with aromatic compounds to form azo dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinoaniline: A precursor in the synthesis of the diazonium compound.

    4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and in photographic color development.

    Morpholine: A simpler analog with applications in organic synthesis and as a solvent.

Uniqueness

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other morpholine derivatives. Its diazonium group allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes.

Properties

CAS No.

50978-51-3

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

4-morpholin-4-yl-2,5-dipropoxybenzenediazonium;chloride

InChI

InChI=1S/C16H24N3O3.ClH/c1-3-7-21-15-12-14(19-5-9-20-10-6-19)16(22-8-4-2)11-13(15)18-17;/h11-12H,3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

IOERYPUKWNPSRL-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC(=C(C=C1[N+]#N)OCCC)N2CCOCC2.[Cl-]

Origin of Product

United States

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